molecular formula C11H14O5 B1367510 4-Methoxy-2-(2-methoxyethoxy)benzoic acid CAS No. 87359-71-5

4-Methoxy-2-(2-methoxyethoxy)benzoic acid

Cat. No. B1367510
CAS RN: 87359-71-5
M. Wt: 226.23 g/mol
InChI Key: FDLGCDVIMKHWSZ-UHFFFAOYSA-N
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Description

4-Methoxy-2-(2-methoxyethoxy)benzoic acid is a chemical compound with the molecular formula C11H14O5 and a molecular weight of 226.23 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 4-Methoxy-2-(2-methoxyethoxy)benzoic acid is 1S/C11H14O5/c1-14-5-6-16-10-7-8(15-2)3-4-9(10)11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) .

Scientific Research Applications

Luminescent Properties in Coordination Compounds

4-Methoxy-2-(2-methoxyethoxy)benzoic acid and its derivatives show potential in influencing the photophysical properties of coordination compounds. For example, 4-benzyloxy benzoic acid derivatives, when used as ligands in lanthanide coordination compounds, demonstrated significant impacts on luminescence. The introduction of electron-releasing or electron-withdrawing groups alters the electron density of these ligands, which in turn affects the photoluminescence efficiency of the complexes (Sivakumar et al., 2010).

Potentiometric Titration and Calibration

The compound has been utilized in studies exploring potentiometric titration methods. For instance, hydroxylated benzoic acids, which include compounds structurally similar to 4-Methoxy-2-(2-methoxyethoxy)benzoic acid, were analyzed potentiometrically using advanced techniques like artificial neural network (ANN) calibration. This indicates the compound's relevance in analytical chemistry for determining the concentration of acids in complex mixtures (Aktaş & Yaşar, 2004).

Synthesis and Characterization

The synthesis and characterization of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid and its derivatives have been subjects of research. Studies have investigated novel methods for synthesizing these compounds and characterized them using techniques like NMR, IR, and MS. Such research is crucial for understanding the properties and potential applications of these compounds in various fields (Jiang Jian-hui, 2010).

Polyaniline Doping

Research has been conducted on using benzoic acid derivatives, including compounds similar to 4-Methoxy-2-(2-methoxyethoxy)benzoic acid, as dopants for polyaniline. This application is significant in the field of conductive polymers, where such doping can alter the electrical properties of materials for various technological applications (Amarnath & Palaniappan, 2005).

Antioxidant and Anti-inflammatory Properties

Studies on compounds structurally similar to 4-Methoxy-2-(2-methoxyethoxy)benzoic acid have shown promising results in biological applications, such as exhibiting antioxidant and anti-inflammatory properties. For example, 2-hydroxy-4-methoxy benzoic acid isolated from certain plants demonstrated significant effects on erythrocyte membrane enzymes and antioxidant status in diabetic rats (Gayathri & Kannabiran, 2012).

properties

IUPAC Name

4-methoxy-2-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-5-6-16-10-7-8(15-2)3-4-9(10)11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLGCDVIMKHWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541188
Record name 4-Methoxy-2-(2-methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(2-methoxyethoxy)benzoic acid

CAS RN

87359-71-5
Record name 4-Methoxy-2-(2-methoxyethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87359-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-(2-methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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